5-(3-Ethoxyphenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Structure–activity relationship Positional isomerism Antibacterial screening

CAS 613249-81-3 is a synthetic 1,2,4-triazole-3-thiol Schiff base that belongs to the Sigma-Aldrich Library of Rare Organics (SALOR-INT). Its core structure consists of a 4H-1,2,4-triazole-3-thiol ring substituted at N4 with a 3-methoxybenzylideneamino group and at C5 with a 3-ethoxyphenyl moiety.

Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
CAS No. 613249-81-3
Cat. No. B12013500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Ethoxyphenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS613249-81-3
Molecular FormulaC18H18N4O2S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC
InChIInChI=1S/C18H18N4O2S/c1-3-24-16-9-5-7-14(11-16)17-20-21-18(25)22(17)19-12-13-6-4-8-15(10-13)23-2/h4-12H,3H2,1-2H3,(H,21,25)/b19-12+
InChIKeyOXUDGLDDNKVSBP-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Baseline: 5-(3-Ethoxyphenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 613249-81-3)


CAS 613249-81-3 is a synthetic 1,2,4-triazole-3-thiol Schiff base that belongs to the Sigma-Aldrich Library of Rare Organics (SALOR-INT). Its core structure consists of a 4H-1,2,4-triazole-3-thiol ring substituted at N4 with a 3-methoxybenzylideneamino group and at C5 with a 3-ethoxyphenyl moiety . This compound is catalogued as AldrichCPR product L468991 and is offered exclusively as a rare, non-validated screening chemical for early discovery research; Sigma-Aldrich explicitly does not collect analytical data for this product .

Why Generic 1,2,4-Triazole-3-Thiol Analogs Cannot Replace 613249-81-3


Within the 4-arylideneamino-4H-1,2,4-triazole-3-thiol chemotype, both the position and nature of substituents on the benzylidene and phenyl rings critically modulate biological activity. A comprehensive review of antibacterial 1,2,4-triazoles documents that the substitution pattern on the arylideneamino moiety can shift the spectrum and potency of activity between Gram‑positive and Gram‑negative strains, as well as influence cytotoxicity [1]. Consequently, the 3-methoxy (meta) isomer 613249-81-3 should not be considered freely interchangeable with its 2-methoxy or 4-methoxy positional analogs without comparative data, as even minor positional changes in methoxy group placement can alter hydrogen‑bonding geometry, lipophilicity, and target engagement [1].

Quantitative Differential Evidence for 613249-81-3 Versus Closest Analogs


Positional Isomer Differentiation: meta- vs. para-Methoxybenzylidene Substitution

The target compound carries a 3-methoxy (meta) substituent on the benzylidene ring, distinguishing it from the commercially available 4-methoxy (para) isomer CAS 497921-80-9 . In analogous 1,2,4-triazole-3-thiol Schiff base series studied for antibacterial activity, the meta-substituted derivatives frequently display a different Gram‑positive/Gram‑negative selectivity profile compared to their para-substituted counterparts, a phenomenon attributed to altered steric clash with bacterial enzyme active sites [1]. However, no head‑to‑head MIC data for the specific pair 613249-81-3 vs. 497921-80-9 have been published.

Structure–activity relationship Positional isomerism Antibacterial screening

5-Phenyl Substitution Differentiation: 3-Ethoxy vs. 3-Methoxy on the Triazole C5 Ring

The target compound incorporates a 3-ethoxyphenyl group at the C5 position of the triazole ring, whereas the closest analog CAS 613249-23-3 bears a 3-methoxyphenyl group at the same position . The ethyl extension in the ethoxy group increases calculated logP by approximately 0.5–0.7 units compared to the methoxy analog, based on fragment-based estimates (ethoxy Hansch π ≈ +0.38; methoxy Hansch π ≈ −0.02) [1]. This difference can influence membrane permeability, metabolic stability (O-dealkylation susceptibility), and non-specific protein binding.

Physicochemical property differentiation Lipophilicity Metabolic stability

Thiol Tautomeric Form: Implications for Covalent Reactivity and Metal Chelation

The compound is named as a 1,2,4-triazole-3-thiol but its IUPAC designation (3H-1,2,4-triazole-3-thione) reflects the thione tautomer in the solid state, as confirmed by the Sigma-Aldrich IUPAC name: 3-(3-ethoxyphenyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione . This tautomeric equilibrium differs from analogs that lack the N4-arylideneamino group and exist predominantly in the thiol form. The thione-thiol tautomerism influences the compound's ability to act as a metal chelator and its potential for covalent thiol-disulfide exchange with cysteine residues in target proteins [1].

Thiol-thione tautomerism Covalent inhibition Metal chelation

Unique Commercial Availability and Lot-to-Lot Consistency from Sigma-Aldrich AldrichCPR

613249-81-3 is exclusively distributed by Sigma-Aldrich as AldrichCPR product L468991 within the SALOR-INT library of rare chemicals . While multiple vendors list this CAS number, Sigma-Aldrich is the originating source for the SALOR-INT collection; other suppliers redistribute aliquots of the same library stock. No analytical certificate of analysis (COA) is provided for this product line; purity is nominally stated as 95% by some resellers (e.g., AKSci, ChemicalBook) , but Sigma-Aldrich explicitly disclaims any analytical data or warranty for AldrichCPR products .

Procurement reliability Library compound Reproducibility

Suitable Research Application Scenarios for 5-(3-Ethoxyphenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (613249-81-3)


Positional Isomer SAR Exploration in Antibacterial Screening Cascades

The meta-methoxy substitution on the benzylidene ring of 613249-81-3 makes it a valuable tool compound for systematically mapping the positional SAR of 4-arylideneamino-1,2,4-triazole-3-thiols. A screening panel that includes the 2-methoxy (ortho), 3-methoxy (meta), and 4-methoxy (para) isomers can identify the substitution pattern that maximizes activity against specific bacterial strains, as SAR studies in related triazole Schiff bases have demonstrated that the methoxy position can shift MIC values by several fold [1].

Lipophilicity-Dependent Membrane Permeability Profiling

Because the C5 3-ethoxyphenyl group differentiates 613249-81-3 from the more common 3-methoxyphenyl analog (CAS 613249-23-3), this compound serves as a probe to assess how incremental increases in lipophilicity (ΔlogP ≈ +0.5–0.7) affect passive membrane permeability and intracellular target engagement in cell-based models [2]. Parallel permeability assays (e.g., PAMPA or Caco-2) comparing the ethoxy and methoxy analogs can deconvolute the lipophilicity contribution to activity.

Thione-Tautomer Stabilization as a Selectivity Strategy in Covalent Inhibitor Design

The N4-arylideneamino substitution stabilizes the thione tautomeric form of 613249-81-3, as evidenced by its IUPAC designation as a 1,2,4-triazole-5-thione . Researchers pursuing covalent inhibitor programs may compare this compound against free-thiol 1,2,4-triazole-3-thiols to evaluate whether the thione form reduces off-target thiol reactivity while retaining on-target binding. Counter-screens against panels of cysteine proteases or glutathione reactivity assays can quantify the selectivity advantage.

Scaffold-Hopping Starting Point for Metallo-β-Lactamase (MBL) Inhibitor Discovery

1,2,4-Triazole-3-thione derivatives have been identified as micromolar inhibitors of NDM- and VIM-type metallo-β-lactamases (MBLs), with the thione group serving as a zinc-chelating pharmacophore [3]. The combination of the thione functionality and the unique 3-ethoxy-3'-methoxy diaryl substitution pattern in 613249-81-3 offers a structurally distinct entry point for MBL inhibitor optimization, potentially circumventing existing intellectual property on simpler triazole-thione MBL inhibitors.

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